molecular formula C9H19Cl2FN2S B1486856 1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride CAS No. 2098007-43-1

1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride

Cat. No. B1486856
CAS RN: 2098007-43-1
M. Wt: 277.23 g/mol
InChI Key: NUGQJYDZJXGZLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and the conditions under which the reaction is carried out. Some general reactions include cyclization, ring-opening, and intermolecular cycloaddition .

Scientific Research Applications

Synthesis and Chemical Properties

Fe-Catalyzed Synthesis and Isomer Studies : Research on the synthesis of flunarizine, a drug related to the chemical class of piperazines, has shown advancements in Fe-catalyzed synthesis methods. These studies detail the creation of flunarizine and its isomers through regioselective metal-catalyzed amination, offering insights into the chemical synthesis and properties of piperazine derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).

Docking Studies and Medicinal Chemistry Applications : Piperazine-1-yl-1H-indazole derivatives, similar in structure to the given compound, have been synthesized and analyzed for their role in medicinal chemistry. Docking studies provided further understanding of these compounds' interactions at the molecular level (Balaraju, Kalyani, & Laxminarayana, 2019).

Molecular Structure and Interactions

Molecular Conformations and Intermolecular Interactions : Studies on closely related piperazine derivatives have revealed how slight modifications in molecular structure can significantly affect intermolecular interactions and crystal packing. These findings are crucial for understanding the physicochemical properties of piperazine derivatives (Mahesha et al., 2019).

Pharmacological Studies

Design, Synthesis, and Biological Evaluation : Research into indole-based 1,4-disubstituted piperazines has shown significant cytotoxic activity against various human tumor cell lines. These studies contribute to the development of piperazine derivatives as potential therapeutic agents (Köksal Akkoç et al., 2012).

Luminescent Properties and Electron Transfer

Luminescent Properties and Photo-induced Electron Transfer : Novel piperazine substituted naphthalimide compounds have been synthesized, showcasing unique luminescent properties. These compounds provide valuable insights into photo-induced electron transfer mechanisms, relevant for developing optical materials and sensors (Gan et al., 2003).

Safety and Hazards

The safety and hazards of a chemical compound are typically determined through laboratory testing and are often included in a material safety data sheet (MSDS). For example, 1-Methylpiperazine, a related compound, is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

1-[(3-fluorothiolan-3-yl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2S.2ClH/c10-9(1-6-13-8-9)7-12-4-2-11-3-5-12;;/h11H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGQJYDZJXGZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CN2CCNCC2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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